molecular formula C22H20FN5O4S B2877639 2-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide CAS No. 894029-17-5

2-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide

Cat. No.: B2877639
CAS No.: 894029-17-5
M. Wt: 469.49
InChI Key: ZTNIXQBNGMXZEX-UHFFFAOYSA-N
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Description

This compound is a dihydropyrimidine-5-carboxamide derivative featuring a thioether linkage, a 3-acetamidophenylamino group, and a 4-fluorophenyl substituent. The thioether group may enhance lipophilicity and metabolic stability compared to oxygen-based analogs, while the acetamido and fluorophenyl moieties likely influence target binding specificity .

Properties

IUPAC Name

2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-N-(4-fluorophenyl)-1-methyl-6-oxopyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4S/c1-13(29)25-16-4-3-5-17(10-16)26-19(30)12-33-22-24-11-18(21(32)28(22)2)20(31)27-15-8-6-14(23)7-9-15/h3-11H,12H2,1-2H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNIXQBNGMXZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2C)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-N-(4-fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a complex organic molecule with potential therapeutic applications. Its structural features suggest significant biological activity, particularly in the context of anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N5O4SC_{20}H_{19}N_{5}O_{4}S with a molecular weight of 457.5 g/mol . The compound contains several functional groups, including a pyrimidine core, amide linkages, and a thioether moiety which may contribute to its biological activities.

PropertyValue
Molecular FormulaC20H19N5O4S
Molecular Weight457.5 g/mol
CAS Number868973-28-8

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The presence of the thioether and amide groups suggests potential inhibition of enzymes involved in inflammatory pathways.
  • Interaction with Receptors : The structure allows for binding to various biological receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

Anti-inflammatory Activity

Research indicates that compounds similar to this one exhibit significant anti-inflammatory properties. For instance, derivatives containing thiazolidine and pyrazole scaffolds have been shown to selectively inhibit COX-II enzymes, which are pivotal in inflammatory processes. A study reported an IC50 value as low as 0.52 μM for COX-II inhibition for related compounds, demonstrating strong anti-inflammatory potential .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer properties. Many pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with similar frameworks were reported to induce apoptosis in cancer cells through the modulation of cellular signaling pathways .

Case Studies

  • COX-II Inhibition Study :
    • Objective : To evaluate the anti-inflammatory efficacy of pyrimidine derivatives.
    • Findings : Compounds with similar structures exhibited significant COX-II inhibition (IC50 values ranging from 0.52 μM to 22.25 μM). The most potent derivative showed a selectivity index greater than standard drugs like Celecoxib .
  • Cytotoxicity Assay :
    • Objective : To assess the anticancer activity against breast cancer cell lines.
    • Findings : A related compound demonstrated IC50 values below 10 μM against MCF-7 cells, indicating substantial cytotoxicity .

Comparative Analysis

The biological activity of the compound can be compared with other known derivatives:

Compound NameBiological ActivityIC50 (μM)
Pyrimidine Derivative ACOX-II Inhibition0.52
Indole Derivative BAnticancer (MCF-7)<10
Thiazolidine-based Compound CAnti-inflammatory0.78

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 2-(1-Amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide

Key Structural Differences :

  • Position 2 Substituent: The target compound has a thioether-linked 3-acetamidophenylamino group, whereas the analog () features a 1-amino-1-methylethyl group.
  • Position 5 Substituent : The analog includes a hydroxyl group, while the target compound lacks this moiety.
  • Fluorinated Group : The target uses a 4-fluorophenyl directly attached to the carboxamide, while the analog has a 4-fluorobenzyl group.

Functional Implications :

  • Solubility : The hydroxyl group in the analog may improve aqueous solubility compared to the thioether in the target compound, which is more lipophilic .
  • Metabolic Stability : The thioether in the target compound could reduce susceptibility to oxidative metabolism relative to the hydroxyl group in the analog.
Table 1: Structural and Hypothesized Property Comparison
Feature Target Compound Analog ()
Position 2 Substituent Thioether-linked 3-acetamidophenylamino 1-Amino-1-methylethyl
Position 5 Substituent None Hydroxyl
Fluorinated Group 4-Fluorophenyl 4-Fluorobenzyl
LogP (Predicted) ~3.2 (higher lipophilicity) ~2.5 (moderate lipophilicity)
Metabolic Stability Moderate (thioether resistance to oxidation) Low (hydroxyl prone to conjugation)

Comparison with Non-Pyrimidine Analogs ()

The compounds in and (e.g., (R)- and (S)-enantiomers of complex amides) belong to distinct structural classes, such as bicyclic β-lactams and tetrahydropyrimidine-containing peptides. These exhibit:

  • Mechanistic Differences : Likely target bacterial cell walls (β-lactams) or proteolytic enzymes, unlike the pyrimidine-based target compound .
  • Pharmacokinetic Profiles : Longer half-lives due to peptide-like structures but poorer oral bioavailability compared to the smaller pyrimidine scaffold.

Research Findings and Limitations

  • Advantages : Enhanced target specificity due to the 3-acetamidophenyl group and improved metabolic stability from the thioether linkage.
  • Challenges: Potential solubility issues requiring formulation optimization, as inferred from the analog’s hydroxyl-dependent solubility .

Further studies are needed to validate these hypotheses through in vitro assays and pharmacokinetic profiling.

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